molecular formula C7H12O3 B12851996 2-Methyl-2-(oxetan-3-yl)propanoic acid

2-Methyl-2-(oxetan-3-yl)propanoic acid

Cat. No.: B12851996
M. Wt: 144.17 g/mol
InChI Key: NMIYNKZTNQYPJV-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxetan-3-yl)propanoic acid is a branched carboxylic acid featuring a methyl group and an oxetane ring (a four-membered cyclic ether) at the β-position of the propanoic acid backbone. The oxetane moiety introduces steric constraints and moderate ring strain, which can influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-methyl-2-(oxetan-3-yl)propanoic acid

InChI

InChI=1S/C7H12O3/c1-7(2,6(8)9)5-3-10-4-5/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

NMIYNKZTNQYPJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1COC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diol, the oxetane ring can be formed through intramolecular cyclization using strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production methods for 2-Methyl-2-(oxetan-3-yl)propanoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency and yield maximization. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxetan-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique oxetane ring, which contributes to its reactivity and versatility in synthetic applications. Its molecular formula is C6H10O3C_6H_{10}O_3, and it can exist in various salt forms, such as lithium, sodium, and potassium salts, each exhibiting distinct solubility and reactivity properties.

Organic Synthesis

2-Methyl-2-(oxetan-3-yl)propanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its oxetane structure allows for various transformations, including:

  • Oxidation : The compound can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can convert the carboxylic acid group into alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution : The oxetane ring can undergo nucleophilic substitution, leading to diverse derivatives through reactions with amines or thiols under varying conditions.

Medicinal Chemistry

Research indicates that 2-Methyl-2-(oxetan-3-yl)propanoic acid may have applications in drug development due to its unique structural characteristics. The oxetane ring's ability to participate in ring-opening reactions enhances its potential as a precursor for biologically active compounds. Studies have shown that compounds derived from this acid exhibit promising biological activities, making them candidates for further pharmacological exploration.

Materials Science

The compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique functional groups facilitate the design of polymers and other materials that can be employed in coatings, adhesives, and other industrial applications.

Data Tables

Application AreaSpecific UseKey Properties
Organic SynthesisBuilding block for complex moleculesOxetane ring allows diverse reactions
Medicinal ChemistryPrecursor for drug developmentPotential biological activity
Materials ScienceProduction of specialty chemicalsTailored physical properties

Case Study 1: Synthesis of Complex Molecules

In a study focusing on the synthesis of oxetane-containing compounds, researchers successfully utilized 2-Methyl-2-(oxetan-3-yl)propanoic acid as a starting material. The resulting compounds demonstrated significant reactivity in subsequent chemical transformations, highlighting the acid's utility in organic synthesis.

A recent investigation into the biological activity of derivatives of 2-Methyl-2-(oxetan-3-yl)propanoic acid revealed that certain modifications led to enhanced anti-cancer properties. This study underscores the compound's potential role in medicinal chemistry and its applicability in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxetan-3-yl)propanoic acid largely depends on its chemical reactivity. The oxetane ring is known for its strain, making it reactive towards nucleophiles. This reactivity can be harnessed in various chemical transformations, where the compound acts as an intermediate. The molecular targets and pathways involved are specific to the reactions it undergoes and the context in which it is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-methyl-2-(oxetan-3-yl)propanoic acid, differing primarily in substituent groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications CAS/Reference
3-Methyloxetane-3-carboxylic acid C₅H₈O₃ 128.12 Oxetane, methyl, carboxylic acid Pharmaceutical intermediates 28562-68-7
2-Methyl-2-(3-nitrophenyl)propanoic acid C₁₀H₁₁NO₄ 209.20 Nitrophenyl, methyl, carboxylic acid Electron-withdrawing substituent effects 21762-10-7
2-Methyl-2-(4-phenylphenoxy)propanoic acid C₁₆H₁₆O₃ 256.30 Biphenoxy, methyl, carboxylic acid Steric hindrance studies 17413-79-5
tert-Butyl 2-methyl-2-(4-methylphenyl)propanoate C₁₆H₂₂O₂ 246.34 tert-Butyl ester, methylphenyl β-Keto acid precursor N/A

Key Observations:

  • Oxetane vs. Aromatic Substituents: The oxetane ring in 3-methyloxetane-3-carboxylic acid introduces ring strain and polarity, enhancing solubility in polar solvents compared to aromatic analogs like 2-methyl-2-(3-nitrophenyl)propanoic acid .
  • Electron-Withdrawing Effects: The nitro group in 2-methyl-2-(3-nitrophenyl)propanoic acid increases acidity (lower pKa) relative to oxetane-containing derivatives due to resonance stabilization of the conjugate base .
  • Steric and Crystallographic Effects : tert-Butyl esters (e.g., ) exhibit bulky substituents that influence crystal packing via C–H⋯O hydrogen bonds, whereas oxetane derivatives may prioritize intramolecular interactions due to ring geometry .

Physicochemical Properties

Acidity and Reactivity :

  • Oxetane-containing carboxylic acids (e.g., 3-methyloxetane-3-carboxylic acid) typically exhibit moderate acidity (pKa ~3–4), influenced by the electron-donating nature of the oxetane oxygen.
  • Nitrophenyl derivatives (e.g., 2-methyl-2-(3-nitrophenyl)propanoic acid) show stronger acidity (pKa ~1–2) due to the nitro group’s electron-withdrawing effect .

Thermal Stability :

  • Oxetane rings are thermally stable but prone to ring-opening under acidic or nucleophilic conditions, unlike aromatic analogs, which are more resistant to degradation .

Biological Activity

2-Methyl-2-(oxetan-3-yl)propanoic acid (CAS Number: 116984947) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-2-(oxetan-3-yl)propanoic acid features a propanoic acid backbone with a methyl group and an oxetane ring. Its molecular formula is C7H12O3C_7H_{12}O_3, and it has a molecular weight of approximately 144.17 g/mol .

PropertyValue
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
CAS Number116984947
SolubilitySoluble in water and organic solvents

Research indicates that 2-Methyl-2-(oxetan-3-yl)propanoic acid exhibits various biological activities, primarily through its interaction with specific cellular targets. The compound's structural features suggest potential interactions with enzymes and receptors involved in metabolic pathways.

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : The presence of the oxetane ring may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

Study 1: In Vitro Assessment of Biological Activity

In a study assessing the cytotoxic effects of various compounds, including 2-Methyl-2-(oxetan-3-yl)propanoic acid, it was found that concentrations up to 100 μM did not exhibit significant cytotoxicity in human cell lines. This suggests a favorable safety profile for further development .

Study 2: SAR Investigations

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the chemical structure affect biological activity. Compounds similar to 2-Methyl-2-(oxetan-3-yl)propanoic acid were evaluated for their ability to inhibit specific cellular pathways associated with cancer proliferation . These studies revealed that slight alterations in the chemical structure could lead to significant changes in potency.

Table 2: Pharmacokinetic Parameters (Hypothetical)

ParameterValue
BioavailabilityTBD
Half-lifeTBD
MetabolismLiver
ExcretionRenal

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